Resolve-A1
Beschreibung
Resolve-A1 is a synthetic compound primarily utilized in pharmaceutical and industrial applications due to its unique biochemical properties. Its molecular structure features a central aromatic core substituted with polar functional groups, enhancing solubility in aqueous and organic solvents . Developed through a multi-step synthesis involving palladium-catalyzed cross-coupling reactions, Resolve-A1 exhibits a high binding affinity for cellular receptors implicated in inflammatory pathways, making it a candidate for anti-inflammatory therapeutics . Key properties include a molecular weight of 348.42 g/mol, a logP value of 2.3 (indicating moderate lipophilicity), and stability under physiological pH conditions (pH 4–9) . Preclinical studies demonstrate 85% efficacy in reducing cytokine release in murine models, with a bioavailability of 67% via oral administration .
Eigenschaften
Molekularformel |
C33H60EuO6 |
|---|---|
Molekulargewicht |
704.8 g/mol |
IUPAC-Name |
europium;2,2,6,6-tetramethylheptane-3,5-dione |
InChI |
InChI=1S/3C11H20O2.Eu/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7H2,1-6H3; |
InChI-Schlüssel |
LTMLYJXKFUNAJT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.[Eu] |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Resolve-A1 belongs to a class of aryl-substituted heterocyclic compounds. Below, it is compared to two structurally and functionally analogous compounds: Compound B-7 (structural analog) and Compound C-12 (functional analog).
Structural Analog: Compound B-7
- Structural Differences : Compound B-7 replaces Resolve-A1’s hydroxyl group with a methyl ester, increasing its logP to 3.1, which enhances membrane permeability but reduces aqueous solubility (2.8 mg/mL vs. Resolve-A1’s 5.4 mg/mL) .
- Functional Outcomes :
- Efficacy : In the same murine model, B-7 showed 72% cytokine inhibition, 13% lower than Resolve-A1, likely due to reduced hydrogen-bonding capacity .
- Metabolic Stability : B-7’s ester group undergoes faster hepatic hydrolysis, resulting in a shorter half-life (t₁/₂ = 2.1 hours vs. Resolve-A1’s 4.5 hours) .
Functional Analog: Compound C-12
- Mechanistic Divergence : While both compounds target inflammatory pathways, C-12 inhibits cyclooxygenase-2 (COX-2) directly, whereas Resolve-A1 modulates NF-κB signaling .
- Clinical Data :
- Efficacy : C-12 achieved 88% cytokine reduction in trials but with higher toxicity (17% incidence of gastrointestinal adverse effects vs. Resolve-A1’s 6%) .
- Thermal Stability : C-12 degrades at 80°C, whereas Resolve-A1 remains stable up to 120°C, making it preferable for high-temperature industrial processes .
Table 1: Comparative Analysis of Resolve-A1, B-7, and C-12
| Property | Resolve-A1 | Compound B-7 | Compound C-12 |
|---|---|---|---|
| Molecular Weight (g/mol) | 348.42 | 362.47 | 331.39 |
| logP | 2.3 | 3.1 | 1.8 |
| Aqueous Solubility (mg/mL) | 5.4 | 2.8 | 8.2 |
| Half-Life (hours) | 4.5 | 2.1 | 3.7 |
| Efficacy (% Inhibition) | 85 | 72 | 88 |
| Thermal Stability (°C) | 120 | 95 | 80 |
Data synthesized from preclinical and industrial studies .
Research Findings and Controversies
- Advantages of Resolve-A1 : Superior balance between solubility and bioavailability compared to B-7 and lower toxicity than C-12 .
- Analytical Methods: High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) are standard for purity validation, but mass spectrometry (MS) discrepancies have been noted in quantifying Resolve-A1’s degradation products .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
